
5-Chloro-3-phenylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-phenylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenylpyrazin-2-amine typically involves the reaction of 3-phenylpyrazin-2-amine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3-phenylpyrazin-2-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like NH3, RSH, ROH, often in polar solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-3-phenylpyrazin-2-amine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5-Chloro-3-phenylpyrazin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
3-Phenylpyrazin-2-amine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Bromo-3-phenylpyrazin-2-amine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
5-Chloro-2-phenylpyrazine: Similar but with the phenyl group at a different position, affecting its chemical behavior.
Uniqueness: 5-Chloro-3-phenylpyrazin-2-amine is unique due to the specific positioning of the chlorine and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
5-chloro-3-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChIキー |
IZQRDHORPZMRER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



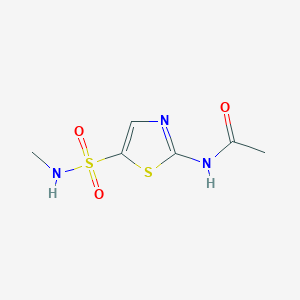

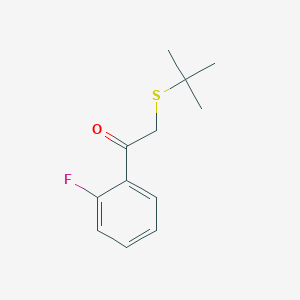
![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
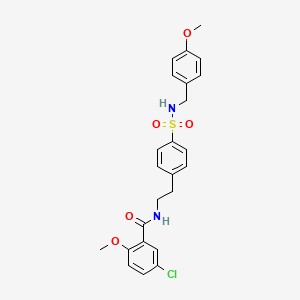

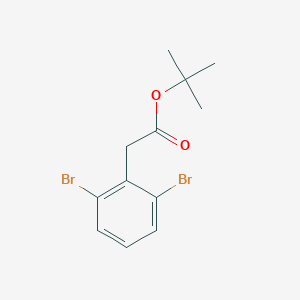


![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
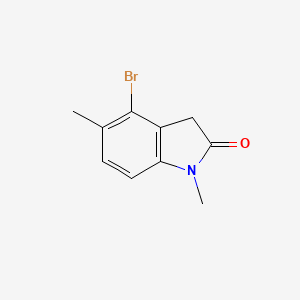
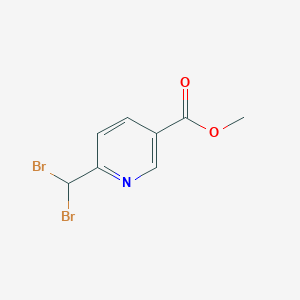
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
